A Technical Guide to 4,4-Dimethylpyrrolidin-3-ol Hydrochloride: Properties, Synthesis, and Applications
A Technical Guide to 4,4-Dimethylpyrrolidin-3-ol Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Dimethylpyrrolidin-3-ol hydrochloride is a heterocyclic organic compound belonging to the pyrrolidine class. Pyrrolidines are five-membered nitrogen-containing rings that form the core structure of many natural products, pharmaceuticals, and catalysts. The presence of a hydroxyl group and gem-dimethyl substitution on the pyrrolidine ring makes this molecule a valuable and versatile building block in medicinal chemistry and synthetic organic chemistry. Its hydrochloride salt form enhances stability and aqueous solubility, facilitating its use in various experimental and developmental settings. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental to its application. These properties dictate its behavior in chemical reactions, its formulation characteristics, and the methods for its identification and quantification.
Core Chemical Properties
The inherent structure and composition of 4,4-Dimethylpyrrolidin-3-ol hydrochloride define its reactivity and physical state.
| Property | Value | Source |
| IUPAC Name | 4,4-dimethylpyrrolidin-3-ol;hydrochloride | |
| CAS Number | 1795504-80-1 | [1] |
| Molecular Formula | C₆H₁₄ClNO | [1] |
| Molecular Weight | 151.63 g/mol | [1] |
| Appearance | Typically a solid | |
| Storage | Store at 2-8°C for long-term stability. | [2] |
Rationale for Hydrochloride Salt: The conversion of the basic pyrrolidine nitrogen to its hydrochloride salt is a standard practice in organic and medicinal chemistry. This transformation typically converts the often-oily free base into a more stable, crystalline solid. This enhances handling, improves shelf-life, and increases solubility in aqueous or protic solvents, which is highly advantageous for biological assays and certain reaction conditions.
Spectroscopic Profile
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the methyl protons (two singlets), the methylene protons on the pyrrolidine ring (complex multiplets), the methine proton adjacent to the hydroxyl group, and exchangeable protons from the hydroxyl and amine hydrochloride groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR would display signals corresponding to the two distinct methyl carbons, the quaternary carbon at the 4-position, the carbon bearing the hydroxyl group (C3), and the two carbons adjacent to the nitrogen atom (C2 and C5).
-
Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak for the free base (C₆H₁₃NO) upon loss of HCl, allowing for confirmation of the molecular weight.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the 3200-3400 cm⁻¹ region, indicative of the O-H stretch of the alcohol. A broad absorption around 2700-3000 cm⁻¹ would correspond to the N-H stretch of the ammonium salt. C-H and C-N stretching vibrations would also be present.
Synthesis and Chemical Reactivity
The synthesis of substituted pyrrolidines is a key area of research due to their prevalence in bioactive molecules.[3] These compounds often serve as crucial intermediates in the production of various pharmaceuticals.[3]
General Synthesis Approach
The synthesis of 4,4-disubstituted pyrrolidinols often involves multi-step sequences starting from acyclic precursors. A common strategy involves the formation of a γ-amino ketone or related intermediate, which then undergoes intramolecular cyclization.
A plausible synthetic pathway for 4,4-Dimethylpyrrolidin-3-ol could be conceptualized as follows:
Caption: Conceptual synthesis workflow for 4,4-Dimethylpyrrolidin-3-ol hydrochloride.
This generalized pathway highlights key transformations. For instance, the reduction of a nitrile group followed by in situ intramolecular cyclization is a documented method for creating chiral 3-hydroxypyrrolidine compounds.[4] Similarly, 4,4-disubstituted-3-oxopyrrolidones are valuable intermediates that can be reduced to the corresponding 3-hydroxypyrrolidones.[5]
Key Reactions and Functional Group Transformations
The functional groups of 4,4-Dimethylpyrrolidin-3-ol hydrochloride—a secondary amine and a secondary alcohol—are sites for a variety of chemical transformations.
-
N-Functionalization: The secondary amine can be alkylated, acylated, or used in reductive amination reactions to introduce a wide range of substituents. This is a cornerstone of library synthesis in drug discovery.
-
O-Functionalization: The hydroxyl group can be esterified, etherified, or oxidized to a ketone. It can also be displaced via nucleophilic substitution, for example, in a Mitsunobu reaction or after conversion to a better leaving group (e.g., mesylate or tosylate). This allows for the introduction of other functionalities like fluorine, which is a common bioisostere for a hydroxyl group in medicinal chemistry.[6]
Applications in Drug Discovery and Development
The true value of a chemical building block is realized in its application. The pyrrolidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is frequently found in compounds with diverse biological activities. The development of novel drugs increasingly relies on computational methods, or in silico drug screening, to predict the properties and potential targets of new molecules.[7][8]
Role as a Synthetic Intermediate
4,4-Dimethylpyrrolidin-3-ol hydrochloride is primarily used as an intermediate for the synthesis of more complex molecules. The gem-dimethyl group can confer specific conformational properties or block metabolic pathways, which can be advantageous for drug design. For example, similar pyrrolidine structures are integral to antihistamines and other centrally-acting agents.[9]
Incorporation into Bioactive Scaffolds
The combination of a chiral center (at C3), a hydrogen bond donor/acceptor (the hydroxyl group), and a basic nitrogen center makes this scaffold ideal for creating molecules that can interact with biological targets like enzymes and receptors. The development of novel anti-infectives, for instance, often targets enzymes in pathways essential for pathogens but absent in humans, such as the MEP pathway in Mycobacterium tuberculosis.[10] Building blocks like this pyrrolidinol could be used to synthesize inhibitors for such targets.
Experimental Protocol: N-Boc Protection
Protecting the pyrrolidine nitrogen is a common first step before modifying other parts of the molecule. The tert-butyloxycarbonyl (Boc) group is frequently used due to its stability and ease of removal.
Objective: To protect the secondary amine of 4,4-Dimethylpyrrolidin-3-ol hydrochloride.
Materials:
-
4,4-Dimethylpyrrolidin-3-ol hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Neutralization: Suspend 1.0 equivalent of 4,4-Dimethylpyrrolidin-3-ol hydrochloride in DCM.
-
Add 1.1 equivalents of a base (e.g., triethylamine) to the suspension and stir for 10-15 minutes at room temperature. This step is crucial to liberate the free amine from its hydrochloride salt.
-
Protection Reaction: To the resulting mixture, add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) either as a solid or dissolved in a small amount of DCM.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary to yield the pure N-Boc-4,4-dimethylpyrrolidin-3-ol.
Self-Validation: The success of the reaction is confirmed by TLC analysis showing the disappearance of the starting material and the appearance of a new, less polar spot. The final product structure is confirmed by NMR and Mass Spectrometry.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed.
-
Hazard Identification: Similar amino alcohols are known to cause skin and serious eye irritation.[11][12] Harmful if swallowed and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always use a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Keep the container tightly closed and store in a cool, dry place as recommended (2-8°C).[2]
Conclusion
4,4-Dimethylpyrrolidin-3-ol hydrochloride is a valuable building block for chemical synthesis, particularly in the field of drug discovery. Its distinct structural features—a pyrrolidine core, a gem-dimethyl group, and a secondary alcohol—provide a versatile platform for creating diverse and complex molecules. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its successful application in the laboratory. As the demand for novel therapeutics continues to grow, the strategic use of such well-defined intermediates will remain a cornerstone of innovation in medicinal chemistry.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53622911, 2,4-Dimethylpyrrolidine hydrochloride. Retrieved from [Link]
-
Krasavin, M., et al. (2020). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69805812, (3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride. Retrieved from [Link]
- Reddy, P. R., et al. (2007). A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine). Google Patents.
- Li, J., et al. (2011). Preparation method of pyrrolidine. Google Patents.
-
ResearchGate (2023). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Retrieved from [Link]
-
Rüther, P., et al. (2021). Discovery of novel drug-like antitubercular hits targeting the MEP pathway enzyme DXPS by strategic application of ligand-based virtual screening. National Institutes of Health. Retrieved from [Link]
-
Mashabela, G. T., et al. (2022). In Silico Drug Discovery Strategies Identified ADMET Properties of Decoquinate RMB041 and Its Potential Drug Targets against Mycobacterium tuberculosis. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 98210, 4-Hydroxypyrrolidine. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22309122, (S)-3-Hydroxypyrrolidine hydrochloride. Retrieved from [Link]
- Lee, K., et al. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.
-
Alichem (n.d.). 3,3-difluoro-4,4-dimethyl-pyrrolidine;hydrochloride. Retrieved from [Link]
-
Mashabela, G. T., et al. (2022). In Silico Drug Discovery Strategies Identified ADMET Properties of Decoquinate RMB041 and Its Potential Drug Targets against Mycobacterium tuberculosis. PubMed. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. labsolu.ca [labsolu.ca]
- 3. CN101948448A - Preparation method of pyrrolidine - Google Patents [patents.google.com]
- 4. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. In Silico Drug Discovery Strategies Identified ADMET Properties of Decoquinate RMB041 and Its Potential Drug Targets against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico Drug Discovery Strategies Identified ADMET Properties of Decoquinate RMB041 and Its Potential Drug Targets against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2007141803A2 - A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine) - Google Patents [patents.google.com]
- 10. Discovery of novel drug-like antitubercular hits targeting the MEP pathway enzyme DXPS by strategic application of ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Hydroxypyrrolidine | C4H9NO | CID 98210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]
